Dimethindene Maleate

Description

DIMETHINDENE MALEATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

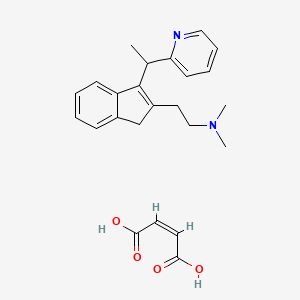

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5636-83-9 (Parent) | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-69-5 | |

| Record name | Dimethindene maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethindene Maleate on Histamine H1 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethindene maleate is a first-generation H1 receptor antagonist that effectively mitigates allergic and inflammatory responses mediated by histamine.[1][2] Its primary mechanism of action is the competitive blockade of the histamine H1 receptor.[1] Emerging pharmacological concepts also classify most H1 antihistamines, including likely dimethindene, as inverse agonists, which stabilize the inactive conformation of the H1 receptor, thereby reducing its basal activity even in the absence of histamine.[3][4] This guide provides a detailed examination of dimethindene's molecular interaction with the H1 receptor, the downstream signaling consequences of this interaction, its binding affinity, and the standard experimental protocols used for its characterization.

Core Mechanism of Action at the H1 Receptor

Dimethindene exerts its therapeutic effects by directly interacting with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[1][5][6] The mechanism is twofold:

-

Competitive Antagonism: Dimethindene competes with histamine for the same binding site on the H1 receptor.[1] By occupying the receptor, it physically prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation.[1]

-

Inverse Agonism: H1 receptors, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R) conformation.[3] The active conformation can signal in the absence of an agonist, a phenomenon known as constitutive or basal activity. Histamine, an agonist, stabilizes the R state. In contrast, virtually all tested H1 antihistamines act as inverse agonists; they preferentially bind to and stabilize the inactive (R) conformation.[3][4] This action shifts the equilibrium away from the active state, suppressing both histamine-induced signaling and the receptor's basal activity.[3] This inverse agonism may contribute to the anti-inflammatory properties of these drugs beyond simple competitive antagonism.[3][7]

H1 Receptor Signaling Pathway and Inhibition by Dimethindene

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[5][8][9] Agonist binding by histamine triggers a well-defined signaling cascade, which is effectively blocked by dimethindene.

-

Activation: Histamine binds to the H1 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.[6]

-

PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[6][8][10]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][10][11]

-

Downstream Effects:

-

Cellular Response: This cascade culminates in various physiological responses, including smooth muscle contraction, increased vascular permeability, and activation of pro-inflammatory transcription factors like NF-κB.[2][6]

Dimethindene, by binding to the H1 receptor, prevents the initial step of histamine binding, thereby inhibiting the entire downstream cascade.

Quantitative Binding Affinity

The potency of dimethindene at the H1 receptor has been quantified through radioligand binding studies, which determine the inhibition constant (Ki). The Ki value represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Dimethindene demonstrates very high affinity for the H1 receptor.[12]

| Compound | Chemical Class | H1 Receptor Ki (nM) | Reference |

| Dimethindene | Alkylamine | 1.5 | [12] |

| Doxepin | Tricyclic | 0.06 | [13] |

| Mepyramine | Ethylenediamine | 0.28 | [13] |

| Diphenhydramine | Ethanolamine | 1.1 | [13] |

| Chlorpheniramine | Alkylamine | 3.2 | [13] |

| Hydroxyzine | Piperazine | 21 | [13] |

| Note: Ki values are representative and can vary based on experimental conditions. |

Experimental Protocols for Characterization

The binding affinity and functional antagonism of dimethindene are typically determined using in vitro assays. The following are standard protocols for a radioligand binding assay and a calcium flux functional assay.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[14] It measures the ability of unlabeled dimethindene to displace a radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor.[13][15]

Methodology:

-

Membrane Preparation:

-

Culture cells recombinantly expressing the human H1 receptor (e.g., HEK293, CHO).[13][15]

-

Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[15][16]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).[17]

-

-

Assay Procedure:

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[15][16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15][16]

-

Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[15]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of dimethindene to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of dimethindene that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced signaling of the H1 receptor, specifically the release of intracellular calcium.[9][18][19]

Methodology:

-

Cell Preparation:

-

Plate H1 receptor-expressing cells (e.g., HEK293, CHO) in a black, clear-bottom 96-well plate and grow to confluence.[18]

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time (e.g., 60 minutes at 37°C).[18]

-

Wash the cells gently with assay buffer to remove excess extracellular dye.[18]

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

-

Add varying concentrations of dimethindene to the wells and pre-incubate for a defined period to allow the drug to bind to the receptors.[18]

-

Establish a baseline fluorescence reading for several seconds.

-

Using the reader's injection system, challenge the cells by adding a fixed concentration of histamine (typically an EC80 concentration, which elicits 80% of the maximal response).[18]

-

-

Measurement:

-

Immediately after histamine injection, monitor the change in fluorescence intensity over time (e.g., 90-120 seconds).[19] The increase in fluorescence corresponds to the histamine-induced rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the histamine response caused by each concentration of dimethindene.

-

Plot the percentage of inhibition against the log concentration of dimethindene.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dimethindene that inhibits 50% of the histamine-induced calcium flux.[18][19]

-

Conclusion

This compound is a potent H1 antihistamine that functions primarily as a competitive antagonist and inverse agonist at the histamine H1 receptor. Its high binding affinity allows it to effectively block histamine-induced activation of the Gq/11-PLC-IP3/DAG signaling pathway, thereby preventing the release of intracellular calcium and the subsequent pro-inflammatory cellular responses. The characterization of its high-affinity binding and functional antagonism is robustly achieved through standard methodologies such as radioligand binding and calcium flux assays, confirming its efficacy at the molecular level.

References

- 1. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 2. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. PathWhiz [pathbank.org]

- 6. SMPDB [smpdb.ca]

- 7. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Effects of this compound (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Synthesis of Dimethindene Maleate

Abstract

This compound is a first-generation selective histamine H1 antagonist and a muscarinic M2 receptor antagonist, widely used for the symptomatic relief of allergic reactions and pruritus.[1][2] This technical guide provides a comprehensive overview of its molecular structure and established synthesis routes. It includes detailed experimental protocols for both classical and modern sustainable synthesis methodologies, presents key quantitative data in structured tables, and utilizes visualizations to illustrate the molecular structure and synthetic pathways. This document is intended to serve as a core reference for researchers and professionals involved in the study and development of antihistaminic compounds.

Molecular Structure and Properties

This compound is the salt formed between the racemic base dimethindene and maleic acid.[3] The dimethindene moiety contains a chiral center, and the compound is typically used as a racemic mixture.[2][4] The antihistaminic activity is primarily associated with the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer exhibits higher potency as a muscarinic M2 receptor antagonist.[4]

The formal IUPAC name for the active component is N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine.[5] It is commonly formulated as its maleic acid salt to improve its stability and solubility.[1]

Physicochemical Properties

A summary of the key identifiers and molecular properties of this compound is presented in Table 1.

| Property | Value | Citation(s) |

| IUPAC Name | N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine; (Z)-but-2-enedioic acid | [3] |

| Synonyms | Dimetindene maleate, Fenistil, Forhistal maleate, SU-6518, NSC-107677 | [1][5] |

| CAS Number | 3614-69-5 | [3][5] |

| Molecular Formula | C₂₀H₂₄N₂ • C₄H₄O₄ (Combined: C₂₄H₂₈N₂O₄) | [5][6] |

| Molecular Weight | 408.5 g/mol | [3][5][6] |

| Appearance | White to off-white solid powder | [7] |

| Chirality | Racemic mixture | [2][4] |

Molecular Structure Visualization

The 2D chemical structure of this compound, illustrating the connection between the dimethindene base and maleic acid, is shown below.

Caption: 2D structure of Dimethindene and Maleate components.

Synthesis of Dimethindene

The synthesis of dimethindene has evolved from classical industrial methods, which often utilize hazardous materials, to more sustainable and eco-friendly approaches. This section details both a conventional route and a modern "green" alternative.

Classical Industrial Synthesis

The traditional industrial synthesis of dimethindene involves a five-step process that employs volatile organic compounds (VOCs) like toluene and hazardous reagents such as polyphosphoric acid (PPA).[8] This pathway is characterized by a low overall yield of approximately 4-5%.[8]

The logical workflow for this synthesis is depicted below.

Caption: Workflow of the classical industrial synthesis of dimethindene.

Green Synthesis Approach

A more recent, sustainable approach to dimethindene synthesis has been developed to mitigate the environmental impact of the classical method.[9] This process replaces hazardous VOCs with eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[10] This green methodology not only reduces the environmental footprint but also significantly improves the overall process yield.[11]

Comparative Yields

The yields for each step of the synthesis in traditional VOCs versus the greener solvent CPME are summarized in Table 2. The sustainable approach demonstrates a marked improvement in the overall yield.

| Step | Intermediate Product | Yield (VOCs) | Yield (CPME) | Citation(s) |

| 1. Alkylation | Benzyl Malonic Diethyl Ester (2) | 90% | 95% | [8] |

| 2. Alkylation | 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl ester (3) | 60% | 75% | [8] |

| 3. Saponification | 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4) | 75% | 98% | [8] |

| 4. Ring Closure | 2-[2-(Dimethylamino)ethyl]indan-1-one (5a) | 20% | 35% | [8] |

| 5. Grignard-type Rxn | Dimethindene (6) | 50% | 65% | [8] |

| Overall Yield | Dimethindene (6) | ~4% | ~17% | [8] |

Experimental Protocols

The following protocols are adapted from the methodologies described by Quivelli et al. (2022).[8][9]

Protocol for Classical Synthesis in Toluene/Et₂O

Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl ester (3) To a refluxing suspension of sodium hydride (NaH, 4 mmol) in toluene (20 mL), 2-benzylmalonic acid diethyl ester (2) (4 mmol) is added dropwise. The mixture is stirred for 1 hour. Then, 2-chloro-N,N-dimethylethan-1-amine (4.4 mmol) is added, and the reaction is refluxed for 12 hours. After cooling, the mixture is washed with water, and the organic layer is dried and concentrated to yield the product (3).

Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4) Ester (3) (1 mmol) is dissolved in an ethanol/water mixture. Sodium hydroxide (NaOH, 2.2 mmol) is added, and the solution is refluxed for 6 hours. The ethanol is then evaporated, and the aqueous solution is acidified with HCl to pH 2. The precipitated product (4) is filtered and dried.

Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a) Diacid (4) (1 mmol) is added to polyphosphoric acid (PPA) (10 g) and heated at 140 °C for 4 hours. The mixture is then cooled, poured into ice water, and basified with NaOH solution. The product is extracted with diethyl ether (Et₂O), and the organic phase is dried and concentrated to give the indanone (5a).

Step 4: Synthesis of Dimethindene (6) To a solution of 2-ethylpyridine (2 mmol) in anhydrous Et₂O at -78 °C, n-butyllithium (n-BuLi, 2.2 mmol) is added dropwise. The mixture is stirred for 30 minutes. A solution of indanone (5a) (1 mmol) in Et₂O is then added. The reaction is allowed to warm to room temperature and stirred for 12 hours. It is then quenched with 20% HCl and refluxed for 2 hours. After cooling and basification, the product is extracted, dried, and purified to afford dimethindene (6).

Protocol for Green Synthesis in 2-MeTHF/CPME

The protocols for the green synthesis follow the same sequence of reactions but substitute the VOC solvents (Toluene, Et₂O) with either 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[8] The reaction conditions, such as temperature and stoichiometry, are similar to the classical method, but the use of greener solvents simplifies workup procedures and improves yields as detailed in Table 2. The key modification is the direct replacement of the solvent system in each relevant step. For instance, toluene in Step 1 and Et₂O in Step 4 are replaced with CPME.[8] This substitution leads to a more sustainable process with a significantly higher overall yield of 21-22%.[10][11]

References

- 1. medkoo.com [medkoo.com]

- 2. Dimetindene - Wikipedia [en.wikipedia.org]

- 3. This compound | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]

- 11. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Dimethindene: A Technical Whitepaper on its Profile as a Potent and Selective M2 Muscarinic Receptor Antagonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethindene, a well-established H1 receptor antagonist, exists as a racemic mixture.[1] However, its stereoisomers possess distinct pharmacological profiles. The (S)-(+)-enantiomer of dimethindene has emerged as a potent and selective antagonist for the M2 muscarinic acetylcholine receptor (mAChR).[2] This document provides an in-depth technical overview of (S)-(+)-dimethindene's M2 receptor antagonism, presenting its pharmacological data, the experimental methodologies used for its characterization, and the relevant signaling pathways. This information positions (S)-(+)-dimethindene as a valuable pharmacological tool and a potential scaffold for the development of novel M2-selective ligands for therapeutic and diagnostic applications.[2]

Pharmacological Profile: Receptor Binding Affinity

(S)-(+)-Dimethindene demonstrates a clear preference for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, M5) and the histamine H1 receptor. This selectivity is crucial for its utility as a specific pharmacological probe. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), and the calculated selectivity ratios are summarized below.

Muscarinic Receptor Binding Data

Quantitative data from radioligand binding studies, primarily using membranes from transfected cells expressing individual human muscarinic receptor subtypes, reveal the compound's binding profile.[3] There are slight variations in reported values across studies, likely due to differences in experimental conditions and tissue preparations.[4]

| Receptor Subtype | pKi Value (Range) | Ki Value (nM) (Calculated from highest pKi) | Source(s) |

| M1 | 6.36 - 7.08 | 83 | [2][4][5] |

| M2 | 7.52 - 7.86 | 14 | [2][3][5] |

| M3 | 6.70 - 6.96 | 110 | [2][4][5] |

| M4 | 7.00 | 100 | [2][4][5] |

| M5 | 6.1 | 794 | [4] |

Note: Ki values are calculated from the highest reported pKi for illustrative purposes. Higher pKi indicates stronger binding affinity.

M2 Selectivity Ratios

The selectivity of (S)-(+)-dimethindene for the M2 receptor is best understood by comparing its affinity for M2 to its affinity for other receptors.

| Receptor Comparison | Selectivity Ratio (Fold-Preference for M2) | Source(s) |

| M2 / M1 | ~6-fold | [3] |

| M2 / M3 | ~5-fold | [3] |

| M2 / M4 | ~10-fold | [3] |

| M2 / M5 | ~25-fold | [3] |

Stereoselectivity

A notable characteristic of dimethindene is the inverse stereoselectivity between muscarinic and histamine receptors. The (S)-(+)-enantiomer is more potent at all muscarinic receptor subtypes (up to 41-fold), while the (R)-(-)-enantiomer is the more potent eutomer at histamine H1 receptors.[2] This highlights the distinct structural requirements for binding at these two different receptor families.[4]

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[6] Antagonism by (S)-(+)-dimethindene blocks the canonical signaling cascade initiated by acetylcholine (ACh).

Canonical M2 Receptor Signaling

M2 receptor canonical signaling pathway and point of antagonism. Pathway Description:

-

Agonist Binding: Under normal physiological conditions, acetylcholine (ACh) binds to and activates the M2 receptor.

-

G-Protein Activation: The activated M2 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gi protein, causing the dissociation of the Gαi and Gβγ subunits.

-

Effector Modulation: The Gαi subunit inhibits the enzyme adenylyl cyclase.[6]

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6][7]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), resulting in various inhibitory cellular responses, such as slowing the heart rate in cardiac tissue.[6][8]

-

Antagonism: (S)-(+)-dimethindene, as a competitive antagonist, binds to the M2 receptor but does not activate it, thereby preventing ACh from binding and initiating this signaling cascade.

Experimental Protocols

The characterization of (S)-(+)-dimethindene's binding profile relies on standardized in vitro assays. The most common is the competitive radioligand binding assay.[9]

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (the "competitor," e.g., (S)-(+)-dimethindene) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.[10]

Objective: To determine the inhibition constant (Ki) of (S)-(+)-dimethindene for each muscarinic receptor subtype (M1-M5).

Key Materials:

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[3]

-

Receptor Source: Membranes from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3]

-

Competitor: (S)-(+)-dimethindene at serially diluted concentrations.

-

Non-specific binding (NSB) agent: A high concentration of a non-labeled antagonist like atropine (e.g., 1 µM) to saturate all receptors and determine the amount of non-specific radioligand binding.[11]

-

Apparatus: 96-well filter plates, a cell harvester for rapid filtration, and a liquid scintillation counter.[11][12]

General workflow for a competitive radioligand binding assay. Protocol Outline:

-

Preparation: Cell membranes expressing the target receptor are prepared and their protein concentration is determined.[11] Serial dilutions of (S)-(+)-dimethindene are made in an appropriate assay buffer.

-

Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of (S)-(+)-dimethindene are combined.[10] Control wells for total binding (no competitor) and non-specific binding (with atropine) are included. The plate is incubated to allow the binding reaction to reach equilibrium.[10]

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[11]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]

-

Counting: The filter mat is dried, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

-

Data Analysis: The amount of radioligand displaced by (S)-(+)-dimethindene is calculated. The data are plotted as percent inhibition versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The data conclusively demonstrate that (S)-(+)-dimethindene is a potent antagonist at M2 muscarinic receptors with moderate selectivity over other muscarinic subtypes.[2] Its well-defined pharmacological profile makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of M2 receptors.[2]

Furthermore, the indene scaffold of (S)-(+)-dimethindene serves as a promising starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies have already identified analogues with improved M2 selectivity and reduced H1 receptor affinity.[3] Such second-generation compounds could be developed as highly selective PET imaging agents for quantifying M2 receptors in the central nervous system or as potential therapeutics for cognitive disorders where M2 receptor modulation is hypothesized to be beneficial.[2][3]

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 7. biomed.cas.cz [biomed.cas.cz]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

(R)-(-)-Dimethindene: A Comprehensive Technical Guide to its High-Affinity Binding with the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoselective interaction between the (R)-(-)-enantiomer of dimethindene and the histamine H1 receptor. Dimethindene, a first-generation antihistamine, exhibits significant differences in the biological activity of its enantiomers, with the (R)-(-)-form being principally responsible for its antihistaminic effects. This document details the binding affinity, signaling pathways, and experimental methodologies crucial for understanding this interaction at a molecular level.

Introduction to Dimethindene and Stereoselectivity

Dimethindene is a selective histamine H1 antagonist used for the symptomatic relief of allergic reactions.[1] It is commercially available as a racemic mixture, meaning it contains equal amounts of its two stereoisomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. However, the therapeutic activity of dimethindene is not equally distributed between these two enantiomers. The (R)-(-)-enantiomer is the eutomer, the form primarily responsible for the desired bioactivity, specifically the binding to the histamine H1 receptor.[1] In contrast, the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1] This stereoselectivity highlights the importance of chiral discrimination in drug-receptor interactions and is a key consideration in drug design and development.

Histamine H1 Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the pKi (-log Ki). A lower Ki value or a higher pKi value indicates a higher binding affinity. The (R)-(-)-enantiomer of dimethindene demonstrates a significantly higher affinity for the histamine H1 receptor compared to its (S)-(+)-counterpart.

Quantitative Binding Data

The following table summarizes the binding affinities of dimethindene enantiomers for the histamine H1 receptor, as determined by various studies.

| Compound | Parameter | Value | Species/Tissue | Reference |

| (R)-(-)-Dimethindene | pKi | 7.16 | Not Specified | [2] |

| (S)-(+)-Dimethindene | pKi | 5.61 | Not Specified | [2] |

| Dimethindene (racemate) | Ki | 1.5 x 10⁻⁹ M | Guinea-pig cerebral cortex | [3] |

| Dimethindene (racemate) | pA2 | 9.3 | Guinea-pig ileum | [4][5] |

| (-)-isomer | Potency relative to (+)-isomer | ~30 times more potent | Guinea-pig ileum | [4][5] |

| (+)-isomer | pA2 | 7.7 | Guinea-pig ileum | [4][5] |

Note: pA2 is a measure of the potency of an antagonist in functional studies.

The data clearly indicates a pronounced stereoselectivity, with the (R)-(-)-enantiomer having an approximately 35-fold higher affinity for the histamine H1 receptor than the (S)-(+)-enantiomer.[2] Functional studies on guinea pig ileum preparations further corroborate this, showing a stereoselectivity ratio exceeding 50-fold in favor of the (R)-(-)-enantiomer for histamine H1 receptor antagonism.[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that belongs to the rhodopsin-like family.[6] Its activation by histamine initiates a cascade of intracellular events. The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.

Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of Gαq. Activated Gαq, in turn, stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response. In some cell types, such as U-373 MG astrocytoma cells, histamine-induced H1R upregulation involves the PKCα signaling pathway.[7][8]

Experimental Protocols

The determination of binding affinity and functional activity of compounds like dimethindene involves specific in vitro assays. Radioligand binding assays are used to directly measure the interaction of a compound with the receptor, while functional assays, such as the guinea pig ileum contraction assay, assess the physiological response to receptor antagonism.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a generalized competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Objective: To determine the binding affinity of (R)-(-)-dimethindene for the histamine H1 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.

-

Test Compound: (R)-(-)-Dimethindene.

-

Reference Compound: Unlabeled Pyrilamine or another known H1 antagonist.

-

Receptor Source: Membranes prepared from cells expressing the histamine H1 receptor (e.g., HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebral cortex).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound, (R)-(-)-dimethindene.

-

In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound.

-

Include control tubes for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled H1 antagonist to saturate the receptors.

-

-

-

Incubation:

-

Incubate the assay tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Guinea Pig Ileum Contraction Assay (Functional Assay)

This ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the functional potency (pA2 value) of (R)-(-)-dimethindene as a histamine H1 receptor antagonist.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Organ Bath: With temperature control and aeration.

-

Physiological Salt Solution: e.g., Tyrode's solution.

-

Agonist: Histamine.

-

Antagonist: (R)-(-)-Dimethindene.

-

Isotonic Transducer and Recording System.

Procedure:

-

Tissue Preparation:

-

A segment of the terminal ileum is removed from a guinea pig and placed in physiological salt solution.

-

A small piece of the ileum is mounted in an organ bath containing the aerated and warmed physiological solution.

-

-

Equilibration:

-

The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

-

-

Histamine Concentration-Response Curve:

-

Cumulative concentrations of histamine are added to the organ bath, and the resulting contractions are recorded. This establishes a control concentration-response curve.

-

-

Antagonist Incubation:

-

The tissue is washed, and a fixed concentration of (R)-(-)-dimethindene is added to the bath and allowed to incubate for a specific period.

-

-

Second Histamine Concentration-Response Curve:

-

In the continued presence of the antagonist, a second cumulative histamine concentration-response curve is generated.

-

-

Data Analysis:

-

The antagonist will cause a rightward shift in the histamine concentration-response curve.

-

The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

The pA2 value is determined from the x-intercept of the Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

-

Conclusion

The (R)-(-)-enantiomer of dimethindene is a potent and selective antagonist of the histamine H1 receptor, with its high binding affinity being the primary determinant of its therapeutic efficacy. The significant stereoselectivity observed in both binding and functional assays underscores the precise three-dimensional structural requirements for optimal drug-receptor interaction. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of H1 receptor antagonists, which is essential for the development of new and improved anti-allergic therapies.

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]

- 3. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 4. Investigation of the antihistaminic action of this compound (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the antihistaminic action of this compound (Fenistil) and its optical isomers. | Semantic Scholar [semanticscholar.org]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Profile of Dimethindene Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene maleate, a first-generation H1-antihistamine, is known to possess anticholinergic properties that contribute to its overall pharmacological profile.[1] This technical guide provides an in-depth analysis of the in vitro anticholinergic characteristics of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). This document details the experimental methodologies used to quantify its binding affinity and functional antagonism, presents the quantitative data in a clear, comparative format, and visualizes the underlying molecular and experimental frameworks. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound exerts its effects not only through the blockade of histamine H1 receptors but also by acting as an antagonist at muscarinic acetylcholine receptors.[1] Understanding the specifics of this anticholinergic activity is crucial for a complete characterization of the compound's mechanism of action and for predicting its potential therapeutic applications and side-effect profile. This guide focuses on two primary in vitro methodologies: radioligand binding assays to determine the affinity of dimethindene for various muscarinic receptor subtypes, and functional organ bath studies to assess its antagonist potency in a physiological context.

Quantitative Analysis of Muscarinic Receptor Interaction

The anticholinergic properties of this compound and its enantiomers have been quantified through various in vitro assays. The data presented below summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) at different muscarinic receptor subtypes.

Binding Affinity Data (pKi)

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. It is typically determined through competitive radioligand binding assays. The pKi is the negative logarithm of the Ki value.

| Compound | Receptor Subtype | pKi | Reference |

| (S)-(+)-Dimethindene | M1 | 7.08 | |

| (S)-(+)-Dimethindene | M2 | 7.78 | |

| (S)-(+)-Dimethindene | M3 | 6.70 | |

| (S)-(+)-Dimethindene | M4 | 7.00 | |

| (-)-19 (Dimethindene analogue) | M2 | 7.37 | [2] |

| Dimethindene | M1 | - (Ki = 64 nM) | [3] |

Functional Antagonist Potency (pA2)

The pA2 value is a measure of the potency of a competitive antagonist, determined from the antagonist's ability to shift the concentration-response curve of an agonist. It is derived from Schild plot analysis in functional assays.

| Compound | Preparation | Agonist | pA2 | Reference |

| This compound | Guinea-pig ileum | Carbachol | 6.7 | [3] |

| (S)-(+)-Dimethindene | Guinea-pig left atria (M2) | - | 7.86 / 7.74 | |

| (S)-(+)-Dimethindene | Rabbit vas deferens (M1) | - | 6.83 / 6.36 | |

| (S)-(+)-Dimethindene | Guinea-pig ileum (M3) | - | 6.92 / 6.96 | |

| (R)-(-)-Dimethindene | Guinea-pig ileum (H1) | Histamine | 9.42 |

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

3.1.1. Materials

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells transfected with human muscarinic receptor subtypes (M1-M5) or from tissues rich in specific subtypes (e.g., rat heart for M2, pancreas for M3, striatum for M4).[2]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.[2][3]

-

Unlabeled Ligands: this compound, Atropine (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, cell harvester, and liquid scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding (NSB): Radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine).

-

Competition: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Plot Analysis) in Guinea Pig Ileum

This protocol describes the determination of the functional antagonist potency (pA2) of this compound by assessing its ability to inhibit carbachol-induced contractions in isolated guinea pig ileum.

3.2.1. Materials

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Agonist: Carbachol.

-

Antagonist: this compound.

-

Organ Bath System: With isometric force transducers and a data acquisition system.

3.2.2. Procedure

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the ileum segment in an organ bath containing aerated Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly to allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, obtain a new cumulative concentration-response curve for carbachol.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Visualizations

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of dimethindene.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining antagonist binding affinity via radioligand binding assay.

Logical Relationship for Schild Plot Analysis

Caption: Logical workflow for determining pA2 value using Schild plot analysis.

References

- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

Dimethindene Maleate: A Technical Overview of Histamine Receptor Binding Affinity

For Immediate Release

This technical guide provides a detailed analysis of the binding affinity of dimethindene maleate for the histamine H1, H2, and H3 receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective antagonist for the histamine H1 receptor.[1][2] In vitro studies have demonstrated a high binding affinity of this compound for the H1 receptor, with a reported inhibition constant (Ki) of 1.5 nM.[3] In contrast, available literature indicates that this compound has no discernible effect on histamine H2 and H3 receptors, highlighting its high selectivity for the H1 subtype.[4] This selectivity is a key pharmacological feature, underpinning its clinical efficacy in the treatment of allergic conditions with a well-defined mechanism of action.

Quantitative Binding Affinity

The binding affinity of this compound for histamine receptor subtypes is summarized in the table below. The data underscores the compound's potent and selective antagonism at the H1 receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Method | Source |

| This compound | Histamine H1 | 1.5 x 10⁻⁹ M | Radioligand Binding Assay | [3] |

| This compound | Histamine H2 | No effect reported | Functional Assays | [4] |

| This compound | Histamine H3 | No effect reported | Functional Assays | [4] |

Experimental Protocols

The determination of this compound's binding affinity for histamine receptors is primarily achieved through competitive radioligand binding assays. The following is a representative protocol for determining the binding affinity at the H1, H2, and H3 histamine receptors.

Membrane Preparation

-

Cell Culture and Harvesting : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human histamine receptor of interest (H1, H2, or H3) are cultured to approximately 90% confluency. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

-

Homogenization : The cell suspension is centrifuged at 1,000 x g for 5 minutes at 4°C. The resulting cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Membrane Isolation : The homogenate is centrifuged at 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is resuspended in a fresh, ice-cold assay buffer.

-

Protein Quantification and Storage : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay). The membranes are then aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Setup : In a 96-well plate, the following components are added in triplicate:

-

Total Binding : Cell membranes, a specific radioligand for the receptor subtype, and assay buffer.

-

Non-specific Binding : Cell membranes, the radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.

-

Competition Binding : Cell membranes, the radioligand, and varying concentrations of this compound.

-

-

Radioligands :

-

H1 Receptor : [³H]mepyramine (final concentration ~1-5 nM).

-

H2 Receptor : [³H]-tiotidine or [¹²⁵I]-iodoaminopotentidine (final concentration to be optimized).

-

H3 Receptor : [³H]-Nα-methylhistamine (final concentration ~0.5-1 nM).

-

-

Incubation : The plate is incubated at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-240 minutes), with gentle agitation.

-

Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI). A cell harvester is used to rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection and Data Analysis : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay.

Signaling Pathways

The differential binding affinity of this compound for histamine receptor subtypes translates to distinct effects on their downstream signaling pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and increased vascular permeability. As an antagonist, this compound blocks the initiation of this pathway.

Histamine H1 Receptor Signaling Pathway.

Histamine H2 and H3 Receptor Signaling

Given that this compound does not exhibit significant binding to H2 and H3 receptors, it does not directly modulate their respective signaling pathways. For completeness, a brief overview of these pathways is provided.

-

Histamine H2 Receptor: The H2 receptor is coupled to the Gs family of G-proteins. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is primarily involved in the regulation of gastric acid secretion.

-

Histamine H3 Receptor: The H3 receptor is coupled to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. H3 receptors primarily function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters in the central nervous system.

Relative Binding Affinity of this compound.

Conclusion

This compound is a highly selective histamine H1 receptor antagonist with a potent binding affinity. Its negligible interaction with H2 and H3 receptors confirms its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of histamine receptor ligands, while the visualized signaling pathways offer a clear understanding of the molecular basis of this compound's therapeutic effects. This information is critical for the rational design and development of future antihistaminic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. Effects of this compound (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 4. Investigation of the antihistaminic action of this compound (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Dimethindene Maleate Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the stereoisomers of dimethindene maleate, a potent histamine H1 receptor antagonist with anticholinergic properties. This document details the receptor binding affinities, functional activities, and key pharmacokinetic properties of the (R)-(-)- and (S)-(+)-enantiomers of dimethindene. Detailed experimental protocols and visualizations of key pathways and workflows are included to support research and development activities.

Receptor Binding Affinity

The stereoisomers of dimethindene exhibit distinct binding affinities for histamine H1 and muscarinic acetylcholine receptors. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, while the (S)-(+)-enantiomer shows higher affinity for muscarinic receptors.[1]

Histamine H1 Receptor

Quantitative binding data for the dimethindene stereoisomers at the human histamine H1 receptor are summarized below.

| Stereoisomer | Receptor | Radioligand | Preparation | pKi | Ki (nM) |

| (R)-(-)-Dimethindene | Histamine H1 | [3H]-Mepyramine | CHO Flp-In cells | 9.40 | 0.40 |

| (S)-(+)-Dimethindene | Histamine H1 | Not specified | Not specified | 7.48 | 33.1 |

Data sourced from BindingDB and supporting literature.[2]

Muscarinic Acetylcholine Receptors

The (S)-(+)-enantiomer of dimethindene demonstrates selectivity for the M2 muscarinic receptor subtype.[3] The binding affinities for both stereoisomers across the different muscarinic receptor subtypes are presented below.

| Stereoisomer | Receptor | Radioligand | Preparation | pKi | Ki (nM) |

| (S)-(+)-Dimethindene | M1 | [3H]-N-Methylscopolamine (NMS) | Human neuroblastoma NB-OF 1 cells | 7.08 | 83.2 |

| M2 | [3H]-NMS | Rat heart | 7.78 | 16.6 | |

| M3 | [3H]-NMS | Rat pancreas | 6.70 | 200 | |

| M4 | [3H]-NMS | Rat striatum | 7.00 | 100 | |

| (R)-(-)-Dimethindene | M1 | [3H]-NMS | CHO Flp-In cells | 8.62 | 2.40 |

| M2 | Not readily available | Not readily available | Not readily available | Not readily available | |

| M3 | Not readily available | Not readily available | Not readily available | Not readily available | |

| M4 | Not readily available | Not readily available | Not readily available | Not readily available | |

| M5 | Not readily available | Not readily available | Not readily available | Not readily available |

Functional Activity

Functional assays confirm the stereoselective activity of dimethindene enantiomers at histamine H1 and muscarinic receptors.

Antihistaminic Activity

The antihistaminic activity of dimethindene stereoisomers is typically assessed using isolated guinea-pig ileum preparations. The (R)-(-)-enantiomer is significantly more potent in antagonizing histamine-induced contractions.[1][4]

| Stereoisomer | Assay | Tissue | pA2 |

| (R)-(-)-Dimethindene | Histamine-induced contractions | Guinea-pig ileum | 9.42 |

| (S)-(+)-Dimethindene | Histamine-induced contractions | Guinea-pig ileum | 7.48 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

Anticholinergic Activity

The anticholinergic effects of the dimethindene stereoisomers are evaluated through their antagonism of carbachol-induced contractions in isolated tissue preparations. The (S)-(+)-enantiomer is the more potent anticholinergic agent.

| Stereoisomer | Receptor Target | Assay | Tissue | pA2 |

| (S)-(+)-Dimethindene | M1 (putative) | Carbachol-induced response | Rabbit vas deferens | 6.83 |

| M2 | Carbachol-induced response | Guinea-pig left atria | 7.86 | |

| M3 | Carbachol-induced response | Guinea-pig ileum | 6.92 | |

| (R)-(-)-Dimethindene | M1, M2, M3 | Carbachol-induced response | Various | Lower potency than (S)-isomer |

Quantitative pA2 values for the (R)-(-)-enantiomer in functional anticholinergic assays are not consistently reported in the reviewed literature.

In Vitro Pharmacokinetic Properties

The in vitro pharmacokinetic profile of a drug candidate provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Membrane Permeability

Membrane permeability is a key determinant of oral bioavailability. It can be assessed using cell-based assays like the Caco-2 permeability assay or non-cell-based methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6]

| Stereoisomer | Assay | Apparent Permeability (Papp) (cm/s) |

| (R)-(-)-Dimethindene | Caco-2 | Data not readily available |

| (S)-(+)-Dimethindene | Caco-2 | Data not readily available |

| (R)-(-)-Dimethindene | PAMPA | Data not readily available |

| (S)-(+)-Dimethindene | PAMPA | Data not readily available |

Specific experimental data for the permeability of dimethindene stereoisomers were not available in the reviewed literature.

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug. Equilibrium dialysis is a common in vitro method to determine the percentage of plasma protein binding.[7][8]

| Stereoisomer | Method | Species | % Bound |

| (R)-(-)-Dimethindene | Equilibrium Dialysis | Human | Data not readily available |

| (S)-(+)-Dimethindene | Equilibrium Dialysis | Human | Data not readily available |

Specific experimental data for the plasma protein binding of dimethindene stereoisomers were not available in the reviewed literature.

Cytochrome P450 Inhibition

Inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions. In vitro assays using human liver microsomes are used to assess the inhibitory potential of compounds against major CYP isoforms.[9][10]

| Stereoisomer | CYP Isoform | IC50 (µM) |

| (R)-(-)-Dimethindene | CYP1A2, 2C9, 2C19, 2D6, 3A4 | Data not readily available |

| (S)-(+)-Dimethindene | CYP1A2, 2C9, 2C19, 2D6, 3A4 | Data not readily available |

Specific experimental data for the cytochrome P450 inhibition by dimethindene stereoisomers were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of dimethindene stereoisomers for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine.

-

Non-specific Binding Control: Mianserin or another suitable H1 antagonist.

-

Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene solutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, cell harvester, and scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Reagent Addition:

-

Total Binding: Add assay buffer, [3H]-mepyramine (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add a high concentration of mianserin (e.g., 10 µM), [3H]-mepyramine, and membrane preparation.

-

Competition Binding: Add serial dilutions of the dimethindene stereoisomer, [3H]-mepyramine, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds from the competition binding curves and then calculate the Ki values using the Cheng-Prusoff equation.

This protocol details a competitive binding assay for determining the affinity of dimethindene stereoisomers for muscarinic receptor subtypes.[11]

Materials:

-

Membrane Preparation: Membranes from cells (e.g., CHO) expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).

-

Non-specific Binding Control: Atropine (1-10 µM).

-

Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene solutions.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.

-

Other materials are as described for the H1 receptor binding assay.

Procedure:

-

Plate Setup: Prepare a 96-well plate for total, non-specific, and competition binding in triplicate.

-

Reagent Addition:

-

Total Binding: Add assay buffer, [3H]-NMS (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add atropine, [3H]-NMS, and membrane preparation.

-

Competition Binding: Add serial dilutions of the dimethindene stereoisomer, [3H]-NMS, and membrane preparation.

-

-

Incubation: Incubate the plate at 27-30°C for 90-120 minutes.[12][13]

-

Filtration, Washing, and Counting: Follow the same procedure as for the H1 receptor binding assay.

-

Data Analysis: Calculate IC50 and Ki values as described previously.

Functional Antagonism Assay (Schild Analysis)

This protocol outlines the procedure for determining the pA2 value of dimethindene stereoisomers as histamine H1 receptor antagonists using an isolated guinea-pig ileum preparation.

Materials:

-

Tissue: Freshly isolated guinea-pig ileum segment.

-

Organ Bath: A temperature-controlled (37°C) organ bath with an isotonic transducer.

-

Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Agonist: Histamine dihydrochloride.

-

Antagonist: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Data Acquisition System.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea-pig ileum in the organ bath containing Krebs-Henseleit solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until regular spontaneous contractions are observed.

-

Control Agonist Response: Obtain a cumulative concentration-response curve for histamine.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of a dimethindene stereoisomer for a set period.

-

Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for histamine in the presence of the antagonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Data Analysis:

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The x-intercept of the linear regression line gives the pA2 value.

-

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the dimethindene stereoisomers.[5][6]

Materials:

-

Caco-2 cells.

-

Cell culture medium and supplements.

-

Transwell inserts (e.g., 24-well format).

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

-

Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Analytical equipment (LC-MS/MS).

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Assay Initiation:

-

Wash the cell monolayers with transport buffer.

-

Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

-

Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay for predicting passive diffusion.[14]

Materials:

-

PAMPA plate system (donor and acceptor plates).

-

Artificial membrane solution (e.g., 2% lecithin in dodecane).

-

Buffer solutions (e.g., PBS at different pH values).

-

Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Analytical equipment (UV-Vis spectrophotometer or LC-MS/MS).

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

-

Solution Addition: Add buffer to the acceptor plate wells and the test compound solution to the donor plate wells.

-

Sandwich Assembly: Place the donor plate on top of the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature with gentle shaking.

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells.

-

Data Analysis: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of dimethindene stereoisomers bound to plasma proteins.[7][15]

Materials:

-

Equilibrium dialysis device (e.g., RED device).

-

Dialysis membrane (with an appropriate molecular weight cutoff).

-

Plasma (human).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test Compounds: (R)-(-)-dimethindene and (S)-(+)-dimethindene.

-

Analytical equipment (LC-MS/MS).

Procedure:

-

Device Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

-

Sample Preparation: Spike the test compound into the plasma.

-

Dialysis: Add the plasma sample to one chamber of the dialysis device and PBS to the other chamber.

-

Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

-

Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

-